Cas no 852137-85-0 (5-bromo-N-(1,2-dimethyl-1H-indol-5-yl)methylfuran-2-carboxamide)
5-bromo-N-(1,2-dimethyl-1H-indol-5-yl)methylfuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-N-(1,2-dimethyl-1H-indol-5-yl)methylfuran-2-carboxamide
- 5-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)furan-2-carboxamide
- 2-Furancarboxamide, 5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-
- 852137-85-0
- CHEBI:107340
- SR-01000130424-4
- Q27185638
- HMS2243O06
- 5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide
- SR-01000130424
- SMR000016559
- MLS000686077
- CHEMBL1541613
- SR-01000130424-1
- F0651-0236
- AKOS024592007
- MLS000102135
- 5-bromo-N-[(1,2-dimethylindol-5-yl)methyl]furan-2-carboxamide
- 5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide
-
- Inchi: 1S/C16H15BrN2O2/c1-10-7-12-8-11(3-4-13(12)19(10)2)9-18-16(20)14-5-6-15(17)21-14/h3-8H,9H2,1-2H3,(H,18,20)
- InChI Key: VLWUKKOYMKMSNY-UHFFFAOYSA-N
- SMILES: O1C(Br)=CC=C1C(NCC1C=CC2=C(C=1)C=C(C)N2C)=O
Computed Properties
- Exact Mass: 346.03169g/mol
- Monoisotopic Mass: 346.03169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 47.2Ų
Experimental Properties
- Density: 1.47±0.1 g/cm3(Predicted)
- Boiling Point: 527.7±50.0 °C(Predicted)
- pka: 13.57±0.46(Predicted)
5-bromo-N-(1,2-dimethyl-1H-indol-5-yl)methylfuran-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0651-0236-2μmol |
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide |
852137-85-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0651-0236-5μmol |
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide |
852137-85-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0651-0236-10μmol |
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide |
852137-85-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0651-0236-20μmol |
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide |
852137-85-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0651-0236-1mg |
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide |
852137-85-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0651-0236-2mg |
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide |
852137-85-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0651-0236-3mg |
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide |
852137-85-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0651-0236-4mg |
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide |
852137-85-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0651-0236-5mg |
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide |
852137-85-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0651-0236-10mg |
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide |
852137-85-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
5-bromo-N-(1,2-dimethyl-1H-indol-5-yl)methylfuran-2-carboxamide Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 5-bromo-N-(1,2-dimethyl-1H-indol-5-yl)methylfuran-2-carboxamide
5-Bromo-N-(1,2-Dimethyl-1H-Indol-5-Yl)Methylfuran-2-Carboxamide: A Comprehensive Overview
The compound 5-bromo-N-(1,2-dimethyl-1H-indol-5-yl)methylfuran-2-carboxamide, with the CAS number 852137-85-0, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a bromine atom at the 5-position of the furan ring and a substituted indole moiety attached via a methylene group to the carboxamide functional group. The combination of these structural elements contributes to its potential biological activity and makes it a subject of interest for researchers exploring novel therapeutic agents.
Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery. The indole ring system, in particular, is known for its versatility in binding to various biological targets, including enzymes and receptors. The presence of the methyl group at positions 1 and 2 of the indole ring further enhances its pharmacokinetic properties, potentially improving bioavailability and stability. This makes 5-bromo-N-(1,2-dimethyl-1H-indol-5-yl)methylfuran-2-carboxamide a promising candidate for further investigation in areas such as oncology, neurodegenerative diseases, and inflammation.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the indole derivative. Researchers have employed various strategies, including Suzuki coupling and nucleophilic substitution reactions, to assemble the molecule efficiently. The introduction of the bromine atom at the furan ring is often achieved through electrophilic aromatic substitution, which requires careful control of reaction conditions to ensure selectivity. The final step involves coupling the indole derivative with the brominated furan carboxylic acid using coupling reagents like HATU or EDCI in the presence of a base such as DIPEA.
In terms of biological activity, 5-bromo-N-(1,2-dimethyl-1H-indol-5-yl)methylfuran-2-carboxamide has shown potential as an inhibitor of several key enzymes implicated in disease pathways. For instance, studies have demonstrated its ability to inhibit histone deacetylases (HDACs), which are crucial targets in cancer therapy due to their role in chromatin remodeling and gene expression regulation. Additionally, this compound has exhibited anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cellular models.
The structural flexibility of this compound also allows for further modification to optimize its pharmacokinetic profile. Researchers have explored substituent effects on bioavailability and metabolic stability by introducing various groups at different positions on the indole and furan rings. These modifications have provided valuable insights into structure-activity relationships (SAR), paving the way for the development of more potent and selective analogs.
From an environmental standpoint, understanding the fate and toxicity of 5-bromo-N-(1,2-dimethyl-1H-indol-5-yl)methylfuran-2-carboxamide is essential for its safe use in pharmaceutical applications. Preliminary studies indicate that it undergoes metabolism via cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that are subsequently excreted. However, further research is needed to fully characterize its toxicokinetics and environmental impact.
In conclusion, 5-bromo-N-(1,2-dimethyl-1H-indol-5-yl)methylfuran-2-carboxamide represents a compelling example of how structural diversity can be leveraged to design molecules with therapeutic potential. Its unique combination of functional groups and heterocyclic systems positions it as a valuable tool in drug discovery efforts targeting complex diseases. As research continues to uncover its full spectrum of biological activities and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of molecular therapeutics.
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